5,6-Dehydro-N-methyl Desloratadine

Overview

Description

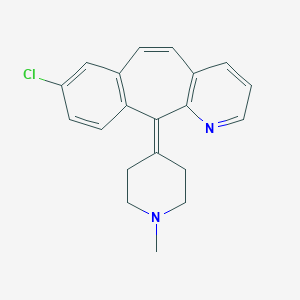

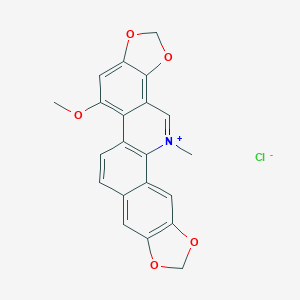

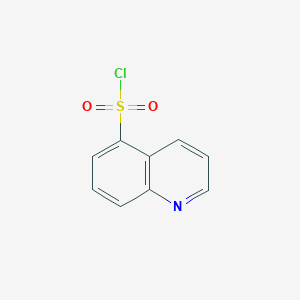

5,6-Dehydro-N-methyl Desloratadine is a derivative of Loratadine . It is a compound with the molecular formula C20H19ClN2 and a molecular weight of 322.831 . It is used in research and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 5,6-Dehydro-N-methyl Desloratadine is represented by the formula C20H19ClN2 . The compound has a molecular weight of 322.831 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dehydro-N-methyl Desloratadine include a molecular formula of C20H19ClN2 and a molecular weight of 322.831 .Scientific Research Applications

Neurology Research

5,6-Dehydro-N-methyl Desloratadine is utilized in neurology research, particularly in studies related to memory, learning, and cognition . Its impact on histamine receptors makes it a valuable compound for exploring treatments for conditions like schizophrenia and sleep disorders .

Pain and Inflammation

This compound is also significant in the research of pain and inflammation . By influencing histamine pathways, it can help in understanding the mechanisms of pain and developing new analgesics .

Stable Isotope Labelled Compounds

In the field of analytical chemistry, 5,6-Dehydro-N-methyl Desloratadine serves as a stable isotope-labelled compound . It’s used for accurate quantification in mass spectrometry, aiding in pharmacokinetics and metabolic studies .

Histamine Receptor Studies

The compound’s role in modulating histamine receptors is crucial for developing antihistamines. Research here can lead to new treatments for allergies and autoimmune diseases .

Chemical Reference Standards

As a certified reference material, it provides a benchmark for analytical methods, ensuring highly accurate and reliable data analysis in pharmaceutical research .

Experimental Pharmacology

5,6-Dehydro-N-methyl Desloratadine is used in experimental pharmacology to study drug-receptor interactions, which is essential for drug design and development .

Organic Synthesis

In organic chemistry, this compound can be a precursor or an intermediate in the synthesis of more complex molecules, contributing to the field of medicinal chemistry .

Drug Impurity Profiling

It is also used in identifying and quantifying impurities in drug substances, which is critical for drug safety and efficacy assessments .

Mechanism of Action

Target of Action

5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to the relief of allergy symptoms .

Mode of Action

5,6-Dehydro-N-methyl Desloratadine, similar to Desloratadine, acts as a selective and peripheral H1-antagonist . It binds to the Histamine H1 receptor, preventing histamine from exerting its effect. This results in a reduction of allergy symptoms .

Biochemical Pathways

As an h1-antagonist, it likely impacts thehistamine-mediated allergic response pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Based on its similarity to desloratadine, it is expected to have good bioavailability and a long-lasting effect .

Result of Action

The primary result of 5,6-Dehydro-N-methyl Desloratadine’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents histamine from causing symptoms such as sneezing, itching, runny nose, and watery eyes .

Future Directions

properties

IUPAC Name |

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPDCFDFUFTVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628888 | |

| Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dehydro-N-methyl Desloratadine | |

CAS RN |

117811-18-4 | |

| Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)